2-(Difluoromethyl)quinoline
Overview
Description
2-(Difluoromethyl)quinoline is a fluorinated quinoline derivative characterized by the presence of a difluoromethyl group attached to the quinoline nucleus. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of fluorine atoms often enhances the biological properties of these compounds due to the unique characteristics of fluorine, such as its small size, high electronegativity, and ability to form stable bonds with carbon .
Synthesis Analysis
The synthesis of fluorinated quinolines, including 2-(difluoromethyl)quinoline derivatives, has been achieved through various synthetic routes. One approach involves a DBU-promoted cascade Michael addition/cyclization between functionalized 2-aminobenzonitriles and methyl 4,4-difluorobut-2-ynoate, leading to the formation of highly functionalized quinolines under mild metal-free conditions . Another method reported is the [5 + 1] cyclization of 2-vinylanilines with polyfluoroalkanoic acids, which directly employs these acids as both C1 synthons and fluoroalkyl building blocks . Additionally, the intramolecular Friedel–Crafts reaction of 2-(1-(arylamino)-2,2,2-trifluoroethylidene)malononitrile derivatives has been used to synthesize 4-amino-2-(trifluoromethyl)quinolines .
Molecular Structure Analysis
The molecular structure of 2-(difluoromethyl)quinoline derivatives is characterized by the presence of a difluoromethyl group, which can influence the electronic distribution and conformation of the molecule. Structural analyses, including NMR spectroscopy and X-ray diffraction, have been employed to characterize similar fluorinated quinoline compounds . These techniques provide insights into the molecular geometry, electronic environment, and potential sites for intermolecular interactions.
Chemical Reactions Analysis
Fluorinated quinolines, including 2-(difluoromethyl)quinoline derivatives, can participate in various chemical reactions due to their reactive sites. For instance, the presence of a difluoromethyl group can facilitate nucleophilic substitution reactions, as the fluorine atoms can stabilize the resulting carbanion intermediate. Additionally, the quinoline nucleus can undergo electrophilic aromatic substitution, allowing for further functionalization of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(difluoromethyl)quinoline derivatives are influenced by the presence of the difluoromethyl group. This group can increase the lipophilicity of the molecule, potentially improving its membrane permeability and bioavailability. The fluorine atoms can also affect the acidity and basicity of the molecule, as well as its thermal stability and reactivity. Photophysical analyses of similar fluorinated quinolines have indicated intraligand and charge-transfer type transitions, which are consistent with the aromatic structures of the heterocycle moieties . These properties are crucial for the application of these compounds in medicinal chemistry and materials science.
Scientific Research Applications
Metal-Free Synthesis
A study by Fan et al. (2019) highlights a metal-free method for synthesizing 2-difluoromethylated quinolines, utilizing a DBU-promoted cascade Michael addition/cyclization process. This approach allows the assembly of various highly functionalized quinolines under mild conditions, extending the utility of 2-(difluoromethyl)quinoline in organic synthesis (Fan et al., 2019).
Electrochemical Methods
Zhang et al. (2022) developed an efficient, green electrochemical N-ortho-selective difluoromethylation method for various quinoline and isoquinoline N-oxides. The method leverages sodium difluoromethanesulfinate as a difluoromethyl moiety source, enabling good to excellent yields under a constant current and scaling up possibilities (Zhang et al., 2022).
Light-Mediated Synthesis
Xiao et al. (2016) describe a synthesis of gem-difluorinated fused quinolines through a visible light-mediated cascade radical cyclization. This method leverages chlorodifluoroacetic acid as a building block, demonstrating an innovative approach in the synthesis of gem-difluorinated heterocyclic rings (Xiao et al., 2016).
Agrochemical Research
Aribi et al. (2018) explored the use of 2,4-bis(fluoroalkyl)quinoline-3-carboxylates in the development of potential agrochemical ingredients. This work shows the versatility of quinoline derivatives in agricultural applications, highlighting the role of 2-(difluoromethyl)quinoline in creating functionally diverse structures for agrochemical research (Aribi et al., 2018).
Cancer Drug Discovery
Solomon and Lee (2011) note that quinoline compounds, including those derived from 2-(difluoromethyl)quinoline, are significant in cancer drug discovery. These compounds exhibit anticancer activity and are used to synthesize molecules with medicinal benefits, such as anti-malarial and anti-microbial properties (Solomon & Lee, 2011).
Bioimaging Applications
Chen et al. (2019) demonstrate the use of quinoline derivatives in bioimaging. They achieved a catalyst-free synthesis of 7-aminoquinolines with strong intramolecular charge-transfer fluorescence, applied in live-cell imaging and specifically targeting Golgi apparatus in various cell lines (Chen et al., 2019).
Corrosion Inhibition
Verma, Quraishi, and Ebenso (2020) highlight the effectiveness of quinoline derivatives as anticorrosive materials. The high electron density of these compounds makes them suitable for forming stable chelating complexes with metallic surfaces, indicating potential applications in industrial settings (Verma, Quraishi, & Ebenso, 2020).
Safety And Hazards
Future Directions
The quinoline skeleton has been used for a long time as a basic structure for the search of synthetic antimalarial drugs . A growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications .
properties
IUPAC Name |
2-(difluoromethyl)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-6,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSLQVUFNFDCGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599429 | |
Record name | 2-(Difluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethyl)quinoline | |
CAS RN |
1075184-01-8 | |
Record name | 2-(Difluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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